![molecular formula C15H23BO3S B2419187 2-[2-Methoxy-5-(methylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246733-43-5](/img/structure/B2419187.png)

2-[2-Methoxy-5-(methylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

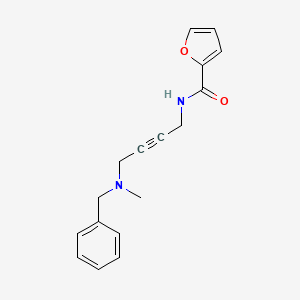

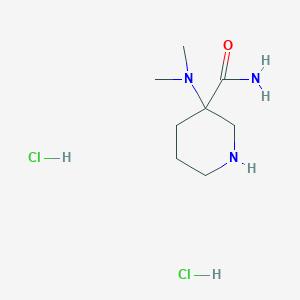

This compound is a phenylboronic ester derivative . It has been synthesized and its single crystals have been grown from hexane and petroleum ether . The molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .

Synthesis Analysis

The synthesis of this compound involves the combination of borate containing benzene rings and anisole structure . The structures of the title compounds were characterized by FT-IR, 13 C and 1 H NMR, and mass spectra .Molecular Structure Analysis

The molecular structure of this compound has been determined by quantum-chemical calculations, NMR spectroscopy, and X-Ray diffraction analysis . The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .Physical And Chemical Properties Analysis

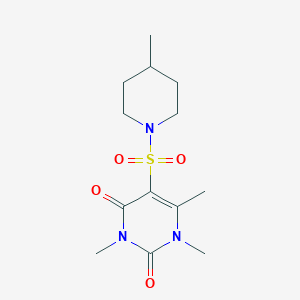

The physical and chemical properties of this compound have been studied using DFT. This includes the study of the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties .Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure

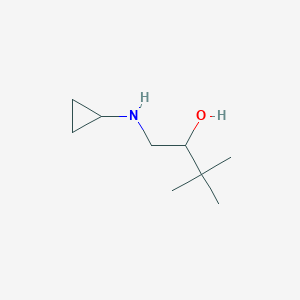

- Synthesis Techniques : This compound is prepared through a rhodium-catalyzed hydroboration process, as demonstrated in the synthesis of similar compounds (Coombs et al., 2006). The process involves specific catalytic conditions and has been characterized using X-ray diffraction.

Applications in Chemical Reactions and Compounds

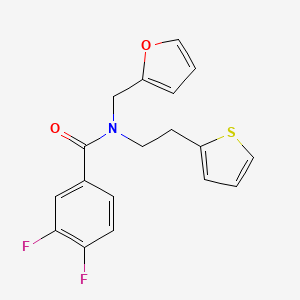

- Inhibition of Serine Proteases : Derivatives of this compound have shown inhibitory activity against serine proteases including thrombin (Spencer et al., 2002).

- Electrochemical Properties : The compound exhibits unique electrochemical properties, such as a lower oxidation potential compared to organoboranes, which is significant for electrochemical synthesis and analysis (Tanigawa et al., 2016).

Advanced Material Synthesis

- Polymer Synthesis : It serves as a building block in the synthesis of polymers, such as poly(3-hexylthiophene), demonstrating its potential in material science and engineering (Yokozawa et al., 2011).

- Fluorescent Material Development : A derivative of this compound has been used to create a fluorescent probe for detecting hydrogen peroxide in living cells, showing its application in biochemical sensing and imaging (Nie et al., 2020).

Propiedades

IUPAC Name |

2-[2-methoxy-5-(methylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO3S/c1-14(2)15(3,4)19-16(18-14)12-9-11(10-20-6)7-8-13(12)17-5/h7-9H,10H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHBOGSWUHHWLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CSC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-methoxybenzenesulfonamide](/img/structure/B2419107.png)

![2-[3-(4-Fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2419112.png)

![Methyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2419113.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2419116.png)

![1-[(4-Chlorophenyl)methoxy]-4-(3-chloroprop-1-yn-1-yl)benzene](/img/structure/B2419117.png)

![7-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2419121.png)

![2-(4-Methoxyphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2419125.png)

![7-(3-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B2419126.png)